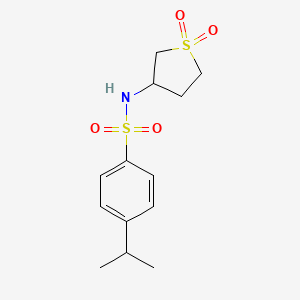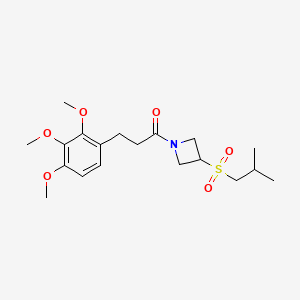![molecular formula C9H7BrN2O2 B2632096 Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1935107-75-7](/img/structure/B2632096.png)
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound that has garnered significant attention in scientific research. It belongs to the class of heterocyclic compounds and has a molecular formula of C10H7BrN2O2. The compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and material science. In
Mécanisme D'action
The mechanism of action of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to induce DNA damage and inhibit the activity of topoisomerase I. However, the compound's effects on other biochemical and physiological processes are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for drug discovery and development. However, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects on specific biochemical and physiological processes.
Orientations Futures
There are several future directions for research on Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. One area of interest is the compound's potential use in drug discovery and development. Researchers could investigate the compound's effects on different cancer cell lines and explore its mechanism of action in more detail. Another area of interest is the compound's potential use as a fluorescent probe for detecting DNA damage. Further research could be conducted to optimize the compound's properties for this application. Finally, researchers could explore the use of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate as a building block for the synthesis of functional materials.
Méthodes De Synthèse
The synthesis method of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate involves the reaction between 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid and methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate has been investigated for its use in material science, specifically as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDUUFQXKYVYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)



![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2632026.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/no-structure.png)
![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)
